molecular formula C19H12N2O3S2 B2412725 (Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868141-86-0

(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No. B2412725
M. Wt: 380.44
InChI Key: YZHKDIRREBBTSX-NXVVXOECSA-N
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Description

“(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a derivative of hydrazide-hydrazone, a class of molecules known for their diverse biological properties .


Synthesis Analysis

The synthesis of this compound involves the use of IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The observed peak at δ 2.16 ppm corresponds to the N-acetyl group, while the peaks in the aromatic region at δ 7.28 (t, 1H), 7.68 (t, 1H), 7.99 (d, 1H), and 8.17 (d, 1H) ppm are related to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound includes a highly reactive group (CO-NH-N=CH), which is characteristic of hydrazide-hydrazone derivatives . This group is considered to be a good candidate for the development of new drugs .

Scientific Research Applications

Historical Perspective and Synthetic Development

1,3-Thiazolidin-4-ones and its derivatives like glitazones, rhodanines, and pseudothiohydantoins have significant pharmacological importance and are found in various commercial pharmaceuticals. The history of these compounds dates back to the mid-19th century and demonstrates a vast biological potential against different diseases. The development of advanced synthesis methodologies, including green chemistry, marks a promising future in medicinal chemistry for these compounds (Santos, Silva & Jones Junior, 2018).

Pharmacological Importance

Thiazolidin-4-ones, a crucial heterocyclic ring system, are a privileged scaffold in medicinal chemistry. Recent studies, specifically from 2020 and 2021, have highlighted the diverse biological activities of thiazolidin-4-ones, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents in molecules on their biological activity has also been a point of focus, offering insights into optimizing thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska & Trotsko, 2021).

Hydantoin Derivatives and Synthesis Methods

Hydantoin derivatives represent a significant group of heterocycles with varied biological and pharmacological activities in therapeutic and agrochemical applications. The synthesis methods, particularly the Bucherer-Bergs reaction, provide an efficient and straightforward approach for creating important natural products and new organic compounds with potential therapeutic applications. The structural and biological properties of hydantoin and its hybrids have been explored, indicating their importance in medicinal chemistry and pharmaceutical developments (Shaikh, Bhor, Dighe & Kolhe, 2023).

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications. The compound has shown promising anti-cancer activities in tested human tumor cell lines , suggesting potential for future research in this area.

properties

IUPAC Name

3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S2/c1-10(22)11-5-4-6-12(9-11)21-18(24)16(26-19(21)25)15-13-7-2-3-8-14(13)20-17(15)23/h2-9,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSOFSKSVWQAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

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